molecular formula C22H22N2O3S2 B2730511 2,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1005293-22-0

2,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2730511
CAS No.: 1005293-22-0
M. Wt: 426.55
InChI Key: OUFLFRHGSVKZSB-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic small molecule with the molecular formula C 22 H 22 N 2 O 3 S 2 and a molecular weight of 426.55 g/mol . It features a benzene-1-sulfonamide group, a key functional group in a major class of pharmacological agents . Sulfonamides (SN) are known for their broad spectrum of biological activities, primarily functioning as competitive inhibitors of essential bacterial enzymes like dihydropteroate synthase, which is crucial for folate synthesis . Beyond their classic antibacterial role, sulfonamide-containing compounds are investigated for diverse therapeutic areas, including as regulators of specific receptors, indicating potential value in cardiovascular and metabolic research . This particular compound, with its unique structural features including the 1,2,3,4-tetrahydroquinoline scaffold and thiophene-2-carbonyl moiety, is offered for research and screening purposes . It is supplied as a high-purity material for research use only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2,4-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-15-7-10-21(16(2)13-15)29(26,27)23-18-8-9-19-17(14-18)5-3-11-24(19)22(25)20-6-4-12-28-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFLFRHGSVKZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroquinoline core, followed by the introduction of the thiophene-2-carbonyl group and the benzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and tetrahydroquinoline moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Derivatives

Spectroscopic Comparisons

Infrared (IR) and nuclear magnetic resonance (NMR) data from and provide benchmarks for sulfonamide derivatives:

Table 1: IR Absorption Bands of Related Compounds

Compound Class Key IR Bands (cm⁻¹) Functional Group Identified Reference
Hydrazinecarbothioamides [4–6] 1663–1682 (C=O), 1243–1258 (C=S) Carbonyl, thiocarbonyl
1,2,4-Triazole-3-thiones [7–9] 1247–1255 (C=S), 3278–3414 (N–H) Thiocarbonyl, amine
Target Compound* ~1250–1300 (S=O), ~1660 (C=O)† Sulfonamide, thiophene carbonyl

*Predicted based on structural analogs. †Thiophene carbonyl C=O stretch typically appears at ~1660 cm⁻¹.

Table 2: NMR Characteristics of Sulfonamide Derivatives

Compound (Source) ¹H-NMR Shifts (δ, ppm) ¹³C-NMR Shifts (δ, ppm) Reference
(S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () 7.2–7.8 (aromatic), 2.4 (CH₃) 140–160 (aromatic C), 21.5 (CH₃)
Target Compound* ~6.5–8.0 (aromatic), 2.3–2.6 (CH₃) ~120–150 (aromatic C), ~20–25 (CH₃)

*Predicted values based on substituent effects.

Tautomerism and Stability

Compounds in exhibit thione-thiol tautomerism, stabilized by resonance in 1,2,4-triazoles.

Biological Activity

2,4-Dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a sulfonamide group, a tetrahydroquinoline moiety, and a thiophene carbonyl, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of the compound is C22H22N2O3SC_{22}H_{22}N_{2}O_{3}S with a molecular weight of 426.6 g/mol. The structural representation is critical for understanding its interaction with biological targets.

PropertyValue
Molecular Formula C22H22N2O3S
Molecular Weight 426.6 g/mol
CAS Number 1005293-22-0

The biological activity of this compound is largely attributed to the presence of the thiophene moiety and the tetrahydroquinoline structure. Thiophene derivatives have been reported to exhibit various biological effects including:

  • Anticancer Activity : Many thiophene derivatives are known to induce apoptosis in cancer cells through multiple mechanisms such as inhibition of cell proliferation and interference with cell cycle progression.
  • Anti-inflammatory Effects : Compounds featuring sulfonamide groups often demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.
  • Antimicrobial Properties : The structural characteristics allow for interaction with microbial enzymes or cellular membranes, leading to antimicrobial effects.

Anticancer Activity

Research indicates that compounds similar to 2,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : A study demonstrated that related compounds showed IC50 values in the low micromolar range against A549 lung cancer cells and MDA-MB-231 breast cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential has been highlighted in studies where thiophene derivatives reduced the levels of inflammatory markers in vitro. The sulfonamide group enhances the ability of these compounds to modulate inflammatory pathways effectively.

Antimicrobial Effects

Compounds with similar structures have shown promising results against bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential microbial enzymes.

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Case Study on Anticancer Activity :
    • A series of thiophene-based compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The most active compounds displayed IC50 values lower than 10 µM against A549 cells.
  • Case Study on Anti-inflammatory Effects :
    • In an experimental model of inflammation, compounds similar to this sulfonamide demonstrated significant reductions in edema and inflammatory cytokine levels when administered.

Q & A

Q. Table 1: Comparative Biological Activity of Structural Analogs

Compound ModificationTarget (IC50)Assay TypeReference
2,4-dimethyl (parent)COX-2: 50 nMCell-free
2-methyl, 4-fluoro substitutionCOX-2: 120 nMCell-based
Thiophene → Furan replacementKinase X: 1 µMSPR

Q. Table 2: Solubility and Stability Profile

ParameterValue (pH 7.4)Method
Aqueous Solubility12 µg/mLShake-flask
Plasma Stabilityt1/2 = 4.5hLC-MS quantification

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